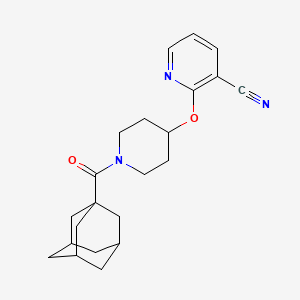

2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

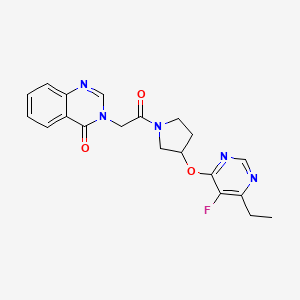

The compound “2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” appears to be a complex organic molecule that contains an adamantane, piperidine, and pyridine ring structures. Adamantane is a type of diamondoid and one of the oldest known drugs. Piperidine is a widely used building block in the synthesis of organic compounds, and pyridine is a basic heterocyclic organic compound.

Synthesis Analysis

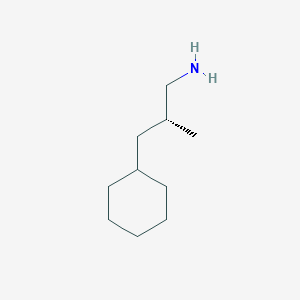

While I couldn’t find the specific synthesis process for this compound, the synthesis of similar compounds often involves multiple steps1. For example, the synthesis of a compound containing both piperidine and pyridine rings was reported to involve six steps starting from D-pyroglutaminol1. The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3 S ,7a R )-3-phenyltetrahydropyrrolo [1,2- c ]oxazol-5 (3 H )-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate1.

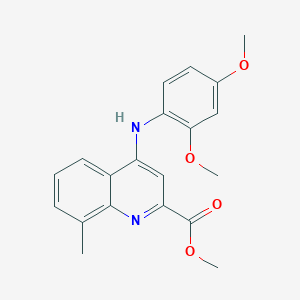

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The adamantane structure is a rigid, three-dimensional structure, while the piperidine and pyridine rings add additional complexity.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The carbonyl group in the adamantane structure, the ether linkage, and the nitrile group in the pyridine ring could potentially be sites of reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule.科学的研究の応用

Chemical Synthesis and Reactions

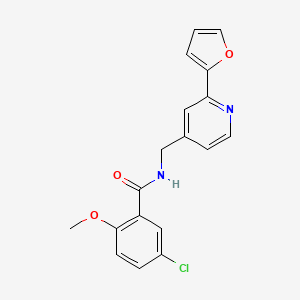

The chemical synthesis of compounds related to adamantane, such as the reaction of nicotinamide N-oxide with 1-adamantanethiol, has led to the production of various derivatives including 2-and 6-(1-adamantylthio)nicotinamides and nicotinonitriles. These reactions underline the versatility of adamantane-based compounds in chemical synthesis, offering a range of functional groups for further chemical modifications (Supaluk Prachayasittikul & L. Bauer, 1985).

Antimicrobial and Anti-HIV Activities

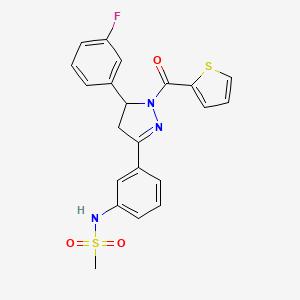

Adamantane derivatives have shown significant potential in antimicrobial and anti-HIV activities. Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones demonstrated in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as Candida albicans. Moreover, compound 2 showed a reduction in HIV-1 viral replication, highlighting the therapeutic potential of adamantane derivatives in treating infections (A. El-Emam et al., 2004).

Materials Science Applications

Adamantane derivatives have been explored for their applications in materials science, such as in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks utilize the structural rigidity and functional diversity of adamantane-based compounds to create materials with potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

The future directions for research on this compound would likely depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others.

Please note that this is a general analysis based on the structure of the compound and related compounds. For a more accurate and detailed analysis, specific studies and experimental data on the compound would be needed.

特性

IUPAC Name |

2-[1-(adamantane-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c23-14-18-2-1-5-24-20(18)27-19-3-6-25(7-4-19)21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-2,5,15-17,19H,3-4,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXZACZIYUWRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)

![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)